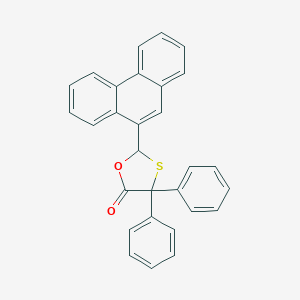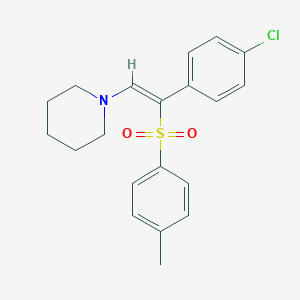
3-(2-萘基)丙烯酸
概述
描述
3-(2-Naphthyl)Acrylic Acid is an organic compound with the molecular formula C13H10O2. It is characterized by the presence of a naphthyl group attached to an acrylic acid moiety. This compound is known for its white crystalline appearance and has a melting point of 210-212°C . It is used in various chemical reactions and has applications in scientific research.
科学研究应用
3-(2-Naphthyl)Acrylic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: It serves as an inhibitor of certain enzymes, such as benzylpiperidine N-acetyltransferase.
作用机制
Target of Action
This compound is a synthetic molecule and its specific biological targets are yet to be identified .
Mode of Action
It is known that acrylic acid derivatives can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
It’s worth noting that acrylic acid derivatives have been used in the synthesis of various bioactive compounds, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (19822 g/mol), melting point (210-212°C), and boiling point (3931±110 °C), may influence its pharmacokinetic profile .
Result of Action
It has been suggested that naphthyl acrylic acid derivatives can undergo solid-state photodimerization, which could potentially lead to various photomechanical responses .
Action Environment
The action of 3-(2-Naphthyl)Acrylic Acid can be influenced by various environmental factors. For instance, the photomechanical behavior of naphthyl acrylic acid derivatives has been shown to be dependent on the crystal shape, which can be influenced by the crystallization conditions .
安全和危害
生化分析
Biochemical Properties
The biochemical properties of 3-(2-Naphthyl)Acrylic Acid are not fully understood yet. It is known that this compound can participate in certain chemical reactions. For instance, it has been used in the synthesis of other compounds
Cellular Effects
It has been suggested that this compound could have potential effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can participate in certain chemical reactions
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 210-212°C and a boiling point of 393.1±11.0 °C .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Naphthyl)Acrylic Acid typically involves the reaction of 2-naphthaldehyde with malonic acid in the presence of a base such as pyridine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Industrial Production Methods: In industrial settings, the production of 3-(2-Naphthyl)Acrylic Acid can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 3-(2-Naphthyl)Acrylic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into naphthylpropionic acid.
Substitution: It can undergo electrophilic substitution reactions, particularly at the naphthyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Naphthylpropionic acid.
Substitution: Various substituted naphthyl derivatives.
相似化合物的比较
- 2-Naphthylacrylic Acid
- Naphthalene-2-acrylic Acid
- 3-(1-Naphthyl)Acrylic Acid
Comparison: 3-(2-Naphthyl)Acrylic Acid is unique due to its specific naphthyl substitution pattern, which influences its reactivity and interaction with enzymes. Compared to 2-Naphthylacrylic Acid, it may exhibit different inhibitory properties and reactivity in synthetic applications .
属性
IUPAC Name |
(E)-3-naphthalen-2-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9H,(H,14,15)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGPBDBAAXYWOJ-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51557-26-7 | |
| Record name | 3-(Naphth-2-yl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Q1: What is the significance of using 3-(2-Naphthyl)acrylic acid in the synthesis of labeled peptides?
A1: The research article describes the synthesis of a specifically labeled peptide using a derivative of 3-(2-Naphthyl)acrylic acid. The compound, 2-N-acetylamino-3-(2-naphthyl)acrylic acid, is asymmetrically reduced using tritium gas and a chiral catalyst to produce a labeled amino acid, N-acetyl-D-3-(2-naphthyl)-[2,3-3H] alanine []. This labeled amino acid is then incorporated into the peptide sequence. This approach allows for the creation of a labeled peptide with a high specific activity, useful for studying its interactions and behavior.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
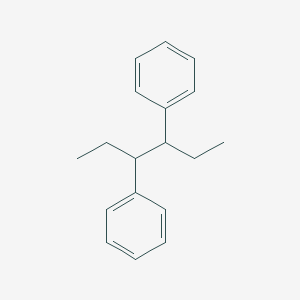
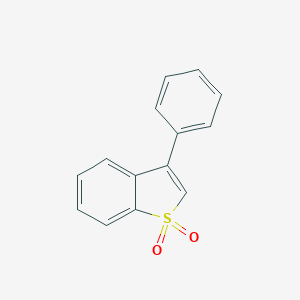
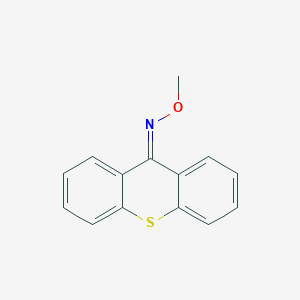

![4-ethoxycarbonyl-2-phenyl-4,5-dihydrospiro[1,3-thiazole-5,9'-(9'H)-fluorene]](/img/structure/B371471.png)
![6-azido-2-ethoxycarbonyl-7-oxo-5-phenyl-4-thia-1-azabicyclo[3.2.0]heptane-3-spiro-9'-(9'H)-fluorene](/img/structure/B371472.png)
![2-{[(Mesitylsulfanyl)(sulfinyl)methyl]sulfanyl}-1,3,5-trimethylbenzene](/img/structure/B371473.png)

![2-{[(3-Isopropyl-4-methoxy-2,6-dimethylphenyl)(sulfinyl)methyl]sulfonyl}naphthalene](/img/structure/B371478.png)
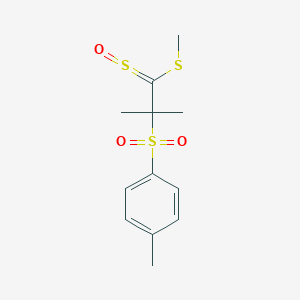
![N-methyl-N-[2-(4-methylphenyl)-2-(4-morpholinylsulfonyl)vinyl]-N-phenylamine](/img/structure/B371482.png)
